![molecular formula C14H14N2O B2796150 3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one CAS No. 886496-07-7](/img/structure/B2796150.png)

3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

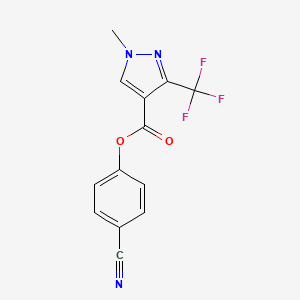

3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one is a chemical compound with the molecular formula C14H14N2O . It is used for research and development purposes .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as this compound, has been a topic of interest in recent years . Various methods have been employed to access the pyrazole moiety, including the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types . A method devised by Iminov and his colleagues involves the acylation of tert-butyl 3-(methylamino)but-2-enoate using fluorinated acetic acid anhydrides at the enamine carbon atom. The resulting product was then reacted with alkyl hydrazines, leading to mixtures of isomeric pyrazoles .Molecular Structure Analysis

The molecular structure of this compound contains a total of 33 bonds, including 19 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, and 11 aromatic bonds. It also features 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 nine-membered ring, 1 twelve-membered ring, 1 ketone (aromatic), and 1 Pyrazole .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 226.27 . More detailed properties such as density, melting point, and boiling point were not found in the search results.Scientific Research Applications

Molecular Structural Analysis

- Hydrogen-Bonded Molecular Structures : The compound demonstrates interesting molecular interactions. For instance, in related structures, molecules are linked by hydrogen bonds and π-π stacking interactions, forming complex molecular chains and sheets. Such structural features are significant in the study of molecular interactions and crystal engineering (Portilla et al., 2011).

Materials Science and Chemistry

- Organic Light-Emitting Diode (OLED) Applications : Certain derivatives of the compound are studied for their potential use in OLEDs. Research indicates that these compounds can improve the life span of OLEDs by affecting the hole transport layer, highlighting their significance in materials science (Cherpak et al., 2011).

- Antimicrobial Activity : Some 3-alkyl indeno[1,2-c]pyrazoles, similar in structure to 3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one, exhibit antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Mohil et al., 2014).

Synthetic Chemistry

- Synthetic Methodologies : The compound and its derivatives are subjects of various synthetic chemistry studies. For example, research into the microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives highlights the compound's role in developing efficient synthetic methods (Quiroga et al., 2010).

Photophysical Studies

- Luminescent Properties : Studies on mu-pyrazolate-bridged cyclometalated platinum binuclear complexes, involving derivatives of this compound, explore the changes in photophysical properties related to Pt-Pt distance. Such research contributes to our understanding of luminescence in complex molecules (Ma et al., 2005).

Safety and Hazards

The safety data sheet for 3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one indicates that it can cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various biological targets, suggesting that this compound may also interact with a range of proteins or enzymes within the cell .

Mode of Action

It’s known that similar indeno-fused compounds have a wide range of pharmacological properties . These compounds often work by interacting with the active site of a target protein, leading to changes in the protein’s function .

Biochemical Pathways

Similar compounds have been found to influence a variety of cellular processes, suggesting that this compound may also have broad effects on cellular biochemistry .

Result of Action

Similar compounds have been found to have a range of effects, including antitumor, antibacterial, antidiabetic, anticonvulsant, and antitubercular activities .

properties

IUPAC Name |

3-tert-butyl-2H-indeno[1,2-c]pyrazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-14(2,3)13-10-11(15-16-13)8-6-4-5-7-9(8)12(10)17/h4-7H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDLBUILMXLFQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C2C(=NN1)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-bromophenyl)-1-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2796068.png)

![4-Ethynyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2796071.png)

![methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2796073.png)

![1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine](/img/structure/B2796080.png)

![6-phenyl-3-(thiomorpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2796083.png)

![N-(1-cyano-3-methylbutyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2796086.png)

![5-Chloro-6-[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2796089.png)